molecular formula C14H26N2O2 B11756721 Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B11756721
M. Wt: 254.37 g/mol
InChI Key: CKVUVGPTCBYZJW-NSHDSACASA-N
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Description

Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. The compound is characterized by a spirocyclic framework, which consists of a bicyclic system where two rings are connected through a single atom. This structural motif imparts unique chemical and physical properties to the compound, making it a valuable building block in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. This reaction proceeds through a condensation mechanism, resulting in the formation of isomeric products . The reaction is carried out in toluene under reflux conditions for approximately 2 hours . The resulting mixture is then subjected to column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in specific binding interactions with biological macromolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic framework and the presence of an amino group at the 1-position. This structural feature distinguishes it from other similar compounds and imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl (4S)-4-amino-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-7-14(8-10-16)6-4-5-11(14)15/h11H,4-10,15H2,1-3H3/t11-/m0/s1

InChI Key

CKVUVGPTCBYZJW-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CCC[C@@H]2N)CC1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2N)CC1

Origin of Product

United States

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